5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-butoxypropyl)-2,3-dihydro-1H-pyrrol-3-one
Description
This compound belongs to the class of 2,3-dihydro-1H-pyrrol-3-one derivatives, characterized by a fused benzodiazolyl moiety and a 3-butoxypropyl substituent.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-butoxypropyl)-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-3-10-24-11-6-9-22-12-15(23)16(17(22)19)18-20-13-7-4-5-8-14(13)21-18/h4-5,7-8,19,23H,2-3,6,9-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOMNZSDMRTMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-butoxypropyl)-2,3-dihydro-1H-pyrrol-3-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-butoxypropyl)-2,3-dihydro-1H-pyrrol-3-one
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 258.32 g/mol
Structural Features
The compound features a pyrrolone ring system fused with a benzodiazole moiety, which is known to influence its biological activity.
Anticancer Activity
Research indicates that derivatives of the pyrrolone framework exhibit significant anticancer properties. A related compound, 5-amino-4-(1H-benzimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one, was identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1) with an IC50 value of 3.5 μM. Further modifications led to compounds with even lower IC50 values of 0.32 μM and 0.63 μM against FGFR1, demonstrating potent antiproliferative effects on KG1 myeloma cell lines with IC50 values of 5.6 and 9.3 μM respectively .
| Compound | IC50 (FGFR1) | IC50 (KG1 Cell Line) |
|---|---|---|
| Original Compound | 3.5 μM | - |
| Modified Compound A | 0.32 μM | 5.6 μM |
| Modified Compound B | 0.63 μM | 9.3 μM |
The mechanism by which these compounds exert their effects involves the inhibition of key signaling pathways that are crucial for tumor growth and survival. FGFR1 plays a significant role in tumorigenesis, making it an attractive target for anticancer therapies.
Kinase Inhibition
The compound's structural similarity to known kinase inhibitors suggests that it may also inhibit other kinases involved in cancer progression. The binding mode and structure-activity relationships have been extensively studied through molecular docking approaches .
Study on Structure-Activity Relationships
A study focused on the synthesis and evaluation of various derivatives of the pyrrolone scaffold demonstrated how modifications at specific positions could enhance biological activity. For instance, substituents on the benzodiazole ring significantly influenced potency against FGFR1 and overall antiproliferative activity .
In Vivo Studies
While most current data focuses on in vitro assays, further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds. Preliminary studies suggest that they may offer a novel therapeutic avenue for treating specific cancers resistant to conventional therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-butoxypropyl)-2,3-dihydro-1H-pyrrol-3-one, enabling comparative analysis of substituent effects on physicochemical and biological properties.
Substituent Effects on Bioactivity and Solubility
- Benzodiazolyl vs. Aroyl Groups: The benzodiazolyl group in the target compound (vs. aroyl groups in compounds 1a derivatives) may enhance interactions with biological targets via hydrogen bonding (N–H donors) and aromatic stacking. However, aroyl-substituted analogs (e.g., compound 29) exhibit higher yields (47–62%) and crystallinity, as evidenced by sharp melting points .
- Amino vs. Imino Groups: The 5-amino group in the target compound contrasts with the 5-imino group in the discontinued analog from CymitQuimica . The amino group likely increases solubility in polar solvents, whereas the imino group may confer stronger basicity, affecting pharmacokinetics.
Q & A
Q. Optimization Strategies :
- Reaction Conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (DMF for polar intermediates, EtOAc for recrystallization), and catalyst selection (e.g., Pd for cross-couplings) significantly impact yields .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/water) ensures high purity (>95%) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Use SHELXL for refinement; resolve challenges like disordered butoxypropyl chains via TWINABS for twinned data .
Advanced: How can SHELXL address crystallographic refinement challenges for this compound?
Methodological Answer:
- Data Handling : Input high-resolution data (d < 0.8 Å) to resolve overlapping electron density from flexible substituents (e.g., butoxypropyl) .
- Disorder Modeling : Split occupancy for disordered atoms (e.g., butoxypropyl rotamers) using PART instructions .
- Validation : Check R1/wR2 residuals (<0.05/0.15) and ADPs for thermal motion anomalies .
Q. Challenges :
Advanced: What methodologies establish structure-activity relationships (SAR) for the benzodiazol and butoxypropyl groups?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with varying benzodiazol substituents (e.g., Cl, CF3) and alkyl chain lengths. Monitor bioactivity (e.g., enzyme inhibition) .
- In Silico Modeling : Use docking (AutoDock Vina) to predict binding interactions; validate with MD simulations (GROMACS) .
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link logP (butoxypropyl hydrophobicity) with cellular permeability .
Advanced: How to resolve contradictions in reported synthesis yields (e.g., 9% vs. 62%)?
Methodological Answer:
- Parameter Screening : Use DoE (Design of Experiments) to test variables (e.g., temperature, stoichiometry) across replicates .
- Intermediate Stability : Monitor intermediates via LC-MS to detect degradation (e.g., NH2 oxidation) .
- Replication : Reproduce low-yield protocols with strict inert conditions (N2/glovebox) to exclude moisture/O2 sensitivity .
Advanced: What computational methods predict the compound’s environmental fate?
Methodological Answer:
- QSAR Models : Predict logKow (octanol-water) and BCF (bioaccumulation) using EPI Suite .
- Degradation Pathways : Simulate hydrolysis (Gaussian DFT) at pH 7–9; validate with LC-QTOF to identify byproducts .
Advanced: How to integrate experimental and computational data for mechanistic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
